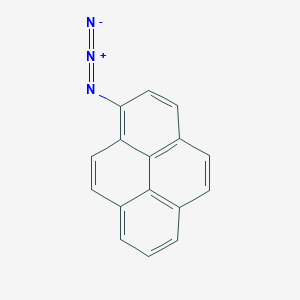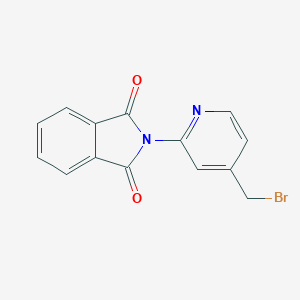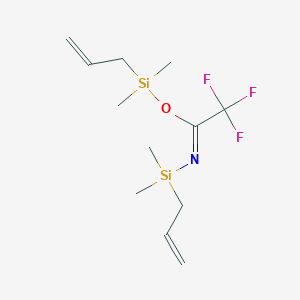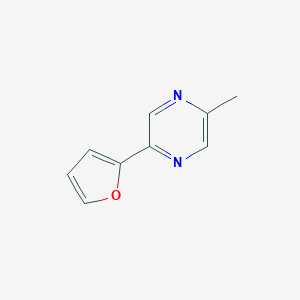
1-Azidopyrene
Descripción general
Descripción
1-Azidopyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. It has the molecular formula C16H9N3 and an average mass of 243.263 Da. This compound is known for its hydrophobic nature and photolabile properties, making it a valuable tool in various scientific research applications.
Métodos De Preparación
1-Azidopyrene can be synthesized through the azidation of pyrene. The typical synthetic route involves the reaction of pyrene with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of pyrene to this compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to obtain the desired product.
Análisis De Reacciones Químicas
1-Azidopyrene undergoes various chemical reactions, including:
Photodecomposition: When exposed to light, this compound decomposes to form 1-nitrenopyrene.
Oxidation: In the presence of oxygen, 1-nitrenopyrene can further react to form 1-nitropyrene.
Substitution: The azide group in this compound can participate in substitution reactions, leading to the formation of various substituted pyrene derivatives.
Common reagents used in these reactions include sodium azide for azidation and oxygen for oxidation reactions. The major products formed from these reactions include 1-nitrenopyrene, 1-nitropyrene, and other substituted pyrene derivatives.
Aplicaciones Científicas De Investigación
1-Azidopyrene has several scientific research applications:
Photoaffinity Labeling and Protein Purification: It is used as a photoaffinity labeling agent to identify and isolate binding proteins, particularly in the study of polycyclic aromatic hydrocarbon carcinogens like benzo[a]pyrene.
Photochemical Decomposition Studies: Researchers study the photochemical properties of this compound to understand its decomposition products and their stability.
Antimutagenic Research: It is used in pharmacognosy to explore the antimutagenic potential of natural substances against nitro-polycyclic aromatic hydrocarbons.
Mecanismo De Acción
The mechanism of action of 1-azidopyrene involves its photolabile properties. Upon exposure to light, it decomposes to form reactive intermediates like 1-nitrenopyrene. These intermediates can interact with various molecular targets, leading to the formation of stable products such as 1-nitropyrene. The pathways involved in these reactions include photodecomposition and subsequent oxidation processes.
Comparación Con Compuestos Similares
1-Azidopyrene is unique due to its specific photolabile properties and its ability to form reactive intermediates upon light exposure. Similar compounds include other azidopyrene derivatives and polycyclic aromatic hydrocarbons with azide functional groups. These compounds may share similar photochemical properties but differ in their specific reactivity and applications.
Similar Compounds
- 1-Nitrenopyrene
- 1-Nitropyrene
- Other azidopyrene derivatives
This compound stands out due to its specific use in photoaffinity labeling and its unique photochemical decomposition behavior.
Propiedades
IUPAC Name |
1-azidopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3/c17-19-18-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNGOGRNWBJJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189737 | |
| Record name | Azidopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36171-39-8 | |
| Record name | Azidopyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036171398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azidopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)









